SC66

Descripción general

Descripción

Es un metabolito esteroideo que se puede medir en la orina para evaluar indirectamente los niveles de progesterona en el cuerpo . Este compuesto juega un papel significativo en varios procesos biológicos y se utiliza a menudo como biomarcador en el diagnóstico médico.

Aplicaciones Científicas De Investigación

El pregnanediol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como precursor en la síntesis de otros compuestos esteroideos.

Biología: Sirve como un biomarcador para los niveles de progesterona, ayudando en el estudio de la salud reproductiva y la actividad ovárica.

Medicina: Utilizado en pruebas de diagnóstico para evaluar los niveles de progesterona en mujeres embarazadas y para monitorear la funcionalidad del cuerpo lúteo.

Industria: Empleados en la producción de productos farmacéuticos a base de esteroides

Mecanismo De Acción

El pregnanediol en sí mismo es un metabolito inactivo y no ejerce efectos biológicos significativos. Su presencia en el cuerpo refleja la actividad metabólica de la progesterona. La progesterona actúa sobre varios objetivos moleculares, incluidos los receptores de progesterona, para regular los procesos reproductivos y mantener el embarazo .

Análisis Bioquímico

Biochemical Properties

SC66 interacts with various enzymes and proteins, particularly those involved in the PI3K-AKT-mTOR signaling pathway . It inhibits the viability, proliferation, migration, and invasion of cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EMT process in vivo and induces apoptosis through the AKT/β-catenin signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the level of phosphorylation of AKT, p-GSK-3β, and β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress tumor growth in a dose-dependent manner . It remains cytotoxic in AKT-inhibited/-silenced cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to suppress tumor growth in nude mouse models .

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can inhibit the EMT process in vivo .

Subcellular Localization

Current studies focus on its role in inhibiting the EMT process and inducing apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pregnanediol se puede sintetizar mediante la reducción de la progesterona. El proceso de reducción típicamente implica el uso de agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) en condiciones controladas . La reacción se lleva a cabo en un solvente apropiado, como etanol o tetrahidrofurano, a una temperatura específica para asegurar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de pregnanediol implica la extracción del compuesto de la orina de mujeres embarazadas, donde se encuentra en cantidades significativas. El proceso de extracción incluye pasos de purificación como la cristalización a partir de etanol o acetona y el secado al vacío .

Análisis De Reacciones Químicas

Tipos de reacciones

El pregnanediol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El pregnanediol se puede oxidar para formar progesterona utilizando agentes oxidantes como el trióxido de cromo (CrO3) o el clorocromato de piridinio (PCC).

Reducción: La reducción adicional del pregnanediol puede llevar a la formación de otros metabolitos esteroideos.

Sustitución: Los grupos hidroxilo en el pregnanediol se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo (CrO3), clorocromato de piridinio (PCC)

Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)

Sustitución: Varios reactivos dependiendo de la sustitución deseada

Productos principales formados

Progesterona: Formada a través de la oxidación del pregnanediol.

Otros metabolitos esteroideos: Formado a través de reacciones de reducción o sustitución adicionales.

Comparación Con Compuestos Similares

Compuestos similares

Alopregnanediol (5α-pregnane-3α,20α-diol): Un isómero del pregnanediol que actúa como neuroesteroide y modula los receptores GABA.

5α-Dihidroprogesterona (5α-pregnane-3,20-diona): Un progestágeno endógeno y neuroesteroide sintetizado a partir de la progesterona.

Pregnane-3,20-diol, (3α,5β): Otro isómero estereoisómero del pregnanediol.

Unicidad

El pregnanediol es único en su papel como biomarcador para los niveles de progesterona. A diferencia de sus isómeros, que pueden tener actividades biológicas distintas, el pregnanediol sirve principalmente como un indicador del metabolismo de la progesterona y la función ovárica .

Propiedades

IUPAC Name |

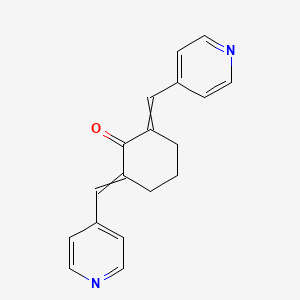

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVJSKZRBZHAV-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.